Methyl 5-[[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-[[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C18H14ClN5O4 and its molecular weight is 399.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds with potential antimicrobial properties. For instance, compounds derived from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate have been explored for their antimicrobial activity. These compounds were synthesized through various chemical reactions, including treatment with carbon disulphide, methylation, and condensation processes, to produce 2-arylaminoanilinonaphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones. The synthesized compounds were evaluated for their antimicrobial properties against a spectrum of microbial strains (K. Ravindra, H. Vagdevi, & V. Vaidya, 2008).
Anti-inflammatory and Antinociceptive Properties
Another area of research involves the synthesis of thiazolopyrimidine derivatives evaluated for their anti-inflammatory and antinociceptive effects. These compounds were synthesized by reacting certain core chemical structures with appropriately substituted aldehydes. The pharmacological evaluation of these derivatives included tests for antinociceptive activity (tail-flick technique) and anti-inflammatory activity (carrageenan-induced paw edema test). This research suggests the potential therapeutic benefits of these compounds in managing pain and inflammation (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, & M. Ali, 2012).
Antiprotozoal Agents
The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines and related compounds for their antiprotozoal activity represent another significant application. These compounds showed strong DNA affinities and exhibited potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, & D. Boykin, 2004).
Synthesis and Biological Evaluation
The exploration of novel chemical structures for potential antioxidant properties has also been conducted. One study involved the catalytic synthesis of chalcone derivatives, which were then evaluated for their antioxidant capabilities. This research underscores the ongoing efforts to discover new compounds with possible therapeutic benefits in oxidative stress-related conditions (G. Prabakaran, S. Manivarman, & M. Bharanidharan, 2021).
properties
IUPAC Name |
methyl 5-[[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O4/c1-10-3-4-11(7-13(10)19)24-16-15(21-22-24)17(25)23(9-20-16)8-12-5-6-14(28-12)18(26)27-2/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPXBYWQFXDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.